

# An In-depth Technical Guide to 2-Bromo-3-methoxypyridine

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## Compound of Interest

Compound Name: 2-Bromo-3-methoxypyridine

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This guide provides comprehensive technical information on **2-Bromo-3-methoxypyridine**, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. Its unique structural features make it a versatile building block in organic chemistry, particularly for creating novel compounds with potential biological activity.

## Physicochemical Properties

**2-Bromo-3-methoxypyridine** is an organic compound valued for its role as a synthetic intermediate.<sup>[1]</sup> The presence of both a bromine atom and a methoxy group on the pyridine ring allows for a variety of chemical transformations.<sup>[2]</sup> The key quantitative properties of this compound are summarized below.

Property	Value	Source
Molecular Formula	C <sub>6</sub> H <sub>6</sub> BrNO	<a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[6]</a>
Molecular Weight	188.02 g/mol	<a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[6]</a>
CAS Number	24100-18-3	<a href="#">[2]</a> <a href="#">[4]</a> <a href="#">[5]</a>
Appearance	Off-white to yellow solid	<a href="#">[2]</a> <a href="#">[5]</a>
Melting Point	45-50 °C	<a href="#">[2]</a> <a href="#">[7]</a>
Purity	Typically ≥97%	<a href="#">[2]</a> <a href="#">[4]</a> <a href="#">[5]</a>
EC Number	246-017-9	<a href="#">[3]</a> <a href="#">[5]</a>

## Applications in Synthesis

**2-Bromo-3-methoxypyridine** is a crucial intermediate in the development of novel therapeutic agents and agricultural chemicals.[\[2\]](#) It is frequently utilized in the synthesis of pyridine derivatives that exhibit antimicrobial and anti-inflammatory properties.[\[2\]](#) Furthermore, it serves as a precursor for triazolopyrimidine derivatives, which have been investigated as inhibitors of AXL receptor tyrosine kinase.[\[7\]](#) The reactivity of the bromo group enables its participation in various cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations, which are fundamental for constructing complex molecular architectures.[\[1\]](#)[\[2\]](#)

## Experimental Protocol: Synthesis of 2-Bromo-3-methoxypyridine

This section details a common laboratory procedure for the synthesis of **2-Bromo-3-methoxypyridine** from 2-bromo-3-pyridinol.

Objective: To synthesize **2-Bromo-3-methoxypyridine** via methylation of 2-bromo-3-pyridinol.

Materials:

- 2-bromo-3-pyridinol (71.0 g)
- Potassium hydroxide (KOH), pulverized (77.8 g)

- Dimethyl sulfoxide (DMSO) (600 mL total)
- Methyl iodide ( $\text{CH}_3\text{I}$ ) (72.4 g)
- Diethyl ether ( $\text{Et}_2\text{O}$ )
- 1 N Sodium hydroxide ( $\text{NaOH}$ ) solution
- 1 N Hydrochloric acid ( $\text{HCl}$ ) solution
- Saturated sodium chloride ( $\text{NaCl}$ ) solution
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )
- Ice

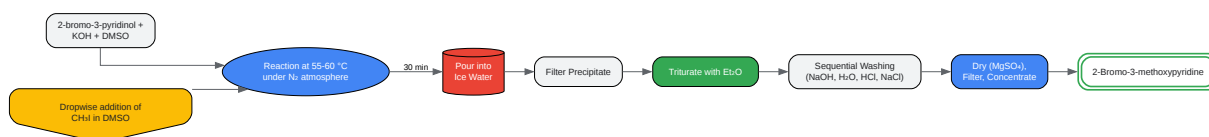
Procedure:

- A solution of 2-bromo-3-pyridinol (71.0 g) and pulverized  $\text{KOH}$  (77.8 g) in DMSO (500 mL) is stirred at 55-60 °C under a nitrogen atmosphere.[3]
- A solution of methyl iodide (72.4 g) in DMSO (100 mL) is added dropwise to the heated mixture.[3]
- After the addition is complete, the reaction is maintained at 55-60 °C for an additional 30 minutes.[3]
- The reaction mixture is then cooled and poured into ice water (800 g), leading to the formation of a precipitate.[3]
- The precipitate is collected by filtration.[3]
- The collected solid is triturated with diethyl ether (3 x 500 mL).[3]
- The combined ether extracts are washed sequentially with 1 N  $\text{NaOH}$  solution (500 mL), water (500 mL), 1 N  $\text{HCl}$  solution (3 x 250 mL), and finally with a saturated  $\text{NaCl}$  solution (500 mL).[3]

- The organic phase is dried over anhydrous  $\text{MgSO}_4$ , filtered, and the solvent is removed under reduced pressure to yield the final product, **2-Bromo-3-methoxypyridine**.<sup>[3]</sup> The reported yield for this procedure is approximately 68%.<sup>[3]</sup>

## Visualized Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of **2-Bromo-3-methoxypyridine**.



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Caption: Workflow for the synthesis of **2-Bromo-3-methoxypyridine**.

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